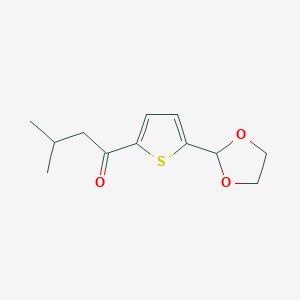

5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylpropyl ketone

Description

Properties

IUPAC Name |

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-3-methylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3S/c1-8(2)7-9(13)10-3-4-11(16-10)12-14-5-6-15-12/h3-4,8,12H,5-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJVNRMNVDGPLGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)C1=CC=C(S1)C2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641909 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-3-methylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898772-84-4 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)-2-thienyl]-3-methyl-1-butanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898772-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]-3-methylbutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylpropyl ketone typically involves the formation of the dioxolane ring through acetalization or ketalization reactions. These reactions generally require the presence of ethylene glycol and an acid catalyst. The thienyl group is introduced through a series of substitution reactions, often involving thiophene derivatives .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale acetalization processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control and the use of specific catalysts to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylpropyl ketone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The thienyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions often require the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiophene derivatives .

Scientific Research Applications

5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylpropyl ketone has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Industry: Used in the production of polymers and other materials with specialized properties

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylpropyl ketone involves its interaction with various molecular targets. The dioxolane ring can act as a protecting group for carbonyl compounds, while the thienyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and other biological molecules .

Comparison with Similar Compounds

Structural and Reactivity Insights

- Dioxolane Acetal Stability : The 1,3-dioxolane group in all analogs shields reactive carbonyl groups, preventing undesired side reactions (e.g., oxidation or nucleophilic attack) during synthesis .

- Substituent Effects: Alkyl Chains (Octyl, Undecyl): Increase hydrophobicity and boiling points, making these derivatives suitable for non-polar solvents or lipid-based applications . Cyclopropane: Enhances strain-driven reactivity, useful in constructing complex cyclopropane-containing bioactive molecules . Keto Groups (4-Oxopentyl): Introduce polarity and hydrogen-bonding capacity, beneficial for pharmaceutical intermediates .

Biological Activity

5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylpropyl ketone (CAS No. 898772-84-4) is a compound characterized by its unique structural features, including a dioxolane ring and a thienyl group. This article explores its biological activity, potential pharmacological properties, and relevant research findings.

- Molecular Formula : C₁₂H₁₆O₃S

- Molecular Weight : 240.324 g/mol

- Density : Approximately 1.167 g/cm³

- Boiling Point : Predicted at approximately 375.9 °C

The compound's structure contributes to its reactivity and interactions within biological systems, which may lead to various pharmacological effects.

Biological Activity Overview

Research on the biological activity of this compound is limited but suggests several potential activities:

- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various bacterial strains, indicating that this compound may possess antimicrobial properties.

- Antioxidant Properties : The presence of the dioxolane ring may contribute to antioxidant activity, potentially protecting cells from oxidative stress.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The dioxolane ring can act as a protecting group for carbonyl compounds, while the thienyl group may engage in π-π interactions with aromatic residues in proteins. These interactions could modulate enzyme activity and influence various biological pathways.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-(1,3-Dioxolan-2-YL)-2-thienyl propyl ketone | C₁₁H₁₄O₃S | Shorter alkyl chain |

| 5-(1,3-Dioxolan-2-YL)-2-thienyl 1-methylbutyl ketone | C₁₃H₁₈O₃S | Longer alkyl chain |

| 5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylbutyl ketone | C₁₂H₁₈O₃S | Different branching |

This table highlights how variations in alkyl chain length and branching can affect the compound's properties and potential biological activity.

Case Studies and Research Findings

While direct studies on this compound are scarce, related research provides insights into its potential applications:

- Antiproliferative Activity : A study on similar thienyl compounds indicated significant antiproliferative effects against various cancer cell lines. For instance, derivatives showed IC50 values in the low micromolar range against specific cancer cell lines .

- Inhibition of TNF-α Production : Research has shown that compounds with similar structures can inhibit TNF-α production in stimulated immune cells, suggesting anti-inflammatory properties that could be explored for therapeutic applications .

- Enzyme Interaction Studies : Investigations into the interaction of dioxolane derivatives with enzymes have revealed potential modulation of enzymatic activity, which could be relevant for drug development targeting metabolic pathways.

Q & A

Q. What are the common synthetic routes for 5-(1,3-Dioxolan-2-YL)-2-thienyl 2-methylpropyl ketone, and how can its purity be optimized?

Methodological Answer : Synthesis typically involves coupling reactions between thienyl precursors and dioxolane-containing intermediates. For example, alkylation or Friedel-Crafts acylation can introduce the 2-methylpropyl ketone moiety. A key step is the protection of reactive groups (e.g., using 1,3-dioxolane to stabilize labile functional groups during synthesis). Purity optimization requires iterative chromatography (e.g., silica gel column chromatography) and spectroscopic validation (NMR, FT-IR) to confirm the absence of side products like unreacted thiophene derivatives or dioxolane ring-opened byproducts .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the thienyl ring substitution pattern (e.g., coupling constants for aromatic protons) and the dioxolane ring integrity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular ion accuracy (<5 ppm error) and fragments to validate the ketone and dioxolane groups.

- X-ray Crystallography : For crystalline derivatives, this resolves stereochemical ambiguities, particularly in the dioxolane ring conformation .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

Methodological Answer : Stability studies should include:

- Thermogravimetric Analysis (TGA) : To evaluate thermal decomposition thresholds.

- pH-Dependent Hydrolysis : Test in buffered solutions (pH 2–12) to assess dioxolane ring susceptibility to acid/base cleavage.

- Light Exposure Tests : UV-Vis spectroscopy monitors photodegradation products, especially in thienyl-ketone systems prone to π-π* transitions .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data (e.g., antifungal vs. inert behavior)?

Methodological Answer : Discrepancies often arise from assay conditions or impurity artifacts. Mitigation strategies include:

- Dose-Response Curves : Test across a wide concentration range (nM–mM) to identify non-linear effects.

- Metabolite Profiling : Use LC-MS to rule out bioactivity from degradation products (e.g., hydrolyzed dioxolane intermediates).

- Strain-Specific Testing : Evaluate activity against diverse fungal strains (e.g., Candida albicans vs. Aspergillus fumigatus) to account for species-dependent mechanisms .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., fungal CYP51).

- QSAR Models : Corolate substituent effects (e.g., electron-withdrawing groups on the thienyl ring) with antifungal activity.

- MD Simulations : Assess dioxolane ring flexibility in aqueous vs. lipid bilayer environments to optimize bioavailability .

Q. What mechanistic studies are needed to clarify the compound’s mode of action in biological systems?

Methodological Answer :

- Transcriptomic Profiling : RNA-seq of treated microbial cells identifies dysregulated pathways (e.g., ergosterol biosynthesis).

- Reactive Oxygen Species (ROS) Assays : Use fluorogenic dyes (e.g., DCFH-DA) to quantify oxidative stress induction.

- Enzyme Inhibition Assays : Test against purified targets (e.g., fungal lanosterol 14α-demethylase) to confirm direct inhibition .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s solubility in polar vs. non-polar solvents?

Methodological Answer :

- Solubility Parameter Calculations : Use Hansen Solubility Parameters (HSPs) to predict solvent compatibility.

- Empirical Testing : Measure solubility in a solvent gradient (e.g., hexane/ethyl acetate mixtures) via UV-Vis or gravimetric analysis.

- Co-solvent Systems : Explore ternary mixtures (e.g., DMSO/water/Tween-80) for enhanced aqueous solubility .

Safety and Handling

Q. What protocols ensure safe handling during in vitro toxicology studies?

Methodological Answer :

- Ventilation : Use fume hoods with ≥0.5 m/s face velocity to minimize inhalation risks.

- PPE : Nitrile gloves (tested for ketone permeability) and safety goggles compliant with ANSI Z87.1.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via EPA-approved hazardous waste protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.